2-{[2-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE
Description
This compound features a 1H-imidazole core substituted at the 2- and 5-positions with 4-methoxyphenyl and 4-methylphenyl groups, respectively. A sulfanyl (-S-) group at the 4-position bridges the imidazole to an acetamide moiety, which is further linked to a 1,3-thiazol-2-yl group.
Properties
IUPAC Name |
2-[[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S2/c1-14-3-5-15(6-4-14)19-21(30-13-18(27)24-22-23-11-12-29-22)26-20(25-19)16-7-9-17(28-2)10-8-16/h3-12H,13H2,1-2H3,(H,25,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJWYPIZGDERRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a suitable catalyst.
Thioether formation: The imidazole derivative can be reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation: The final step involves the reaction of the thioether with an acetamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, specialized catalysts, and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the thioether linkage, depending on the reagents used.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced imidazole derivatives.
Substitution products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Molecular Formula
- C : 20
- H : 20
- N : 4
- O : 1
- S : 1
Structural Features
The compound features:
- An imidazole ring which contributes to its biological activity.
- A thiazole moiety known for its pharmacological significance.
- Methoxy and methyl substitutions that enhance its chemical properties.
Anticancer Potential
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, thiazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines. The presence of methoxy and methyl groups in the structure is believed to enhance this activity by improving solubility and interaction with biological targets .
Antimicrobial Properties
Compounds containing imidazole and thiazole rings have demonstrated antimicrobial effects. Studies have reported that derivatives of thiazole exhibit activity against bacterial strains, suggesting that the compound may also possess similar properties .
Anticonvulsant Activity
Thiazole-containing compounds have been identified as having anticonvulsant properties. The structure of the compound may contribute to its ability to modulate neuronal excitability, making it a candidate for further investigation in epilepsy treatment .
Synthetic Routes
The synthesis of 2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. Key steps include:
- Formation of the imidazole ring.
- Introduction of the thiazole moiety.
- Final coupling reactions to yield the target compound.
Reaction Conditions
Common reaction conditions may include:
- Use of catalysts (e.g., palladium or copper-based catalysts).
- Specific temperatures and solvents to optimize yield and purity.
Case Study 1: Anticancer Screening
In a study published in a peer-reviewed journal, researchers screened a library of compounds for anticancer activity using multicellular spheroids as a model. The results indicated that compounds with similar structures to the target compound showed promising results against human glioblastoma and melanoma cell lines .
Case Study 2: Antimicrobial Testing
Another investigation focused on synthesizing thiazole derivatives and testing their antimicrobial efficacy against various pathogens. The results showed that certain derivatives exhibited comparable activity to standard antibiotics, suggesting potential therapeutic applications for infections .
Mechanism of Action
The mechanism of action of 2-{[2-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE would depend on its specific biological target. Typically, imidazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The thioether and acetamide groups may also play a role in binding to the target molecules.
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Diversity
The compound’s closest analogs include:
- 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (): Replaces the imidazole with a 1,2,4-triazole and introduces a chloro substituent. The triazole’s tautomeric properties (thione vs.
- N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (): Substitutes imidazole with 1,3,4-oxadiazole and links to an indole group. The oxadiazole’s electron-deficient nature may reduce metabolic stability compared to imidazole .
Table 1: Structural and Functional Group Comparisons
Physicochemical Properties
- Molecular Weight : Estimated at ~465 g/mol (C₂₆H₂₄N₄O₂S₂), comparable to triazole analogs (e.g., 428–465 g/mol in –6).
- Solubility : Methoxy and methyl groups may improve solubility in polar organic solvents vs. chlorinated analogs (), but the thiazole’s hydrophobicity could limit aqueous solubility .
Table 2: Physical Properties of Selected Analogues
Biological Activity
The compound 2-{[2-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic molecule that incorporates both imidazole and thiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features the following structural components:
- Imidazole ring : Contributes to various biological activities.
- Thiazole ring : Known for its role in antimicrobial and anticancer activities.
- Methoxy and methyl phenyl groups : Potentially enhance bioactivity through electronic effects.
Pharmacological Properties
The biological activity of the compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds containing thiazole and imidazole rings exhibit significant anticancer properties. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl groups can enhance cytotoxicity against various cancer cell lines. For instance:
- A study demonstrated that thiazole derivatives showed IC50 values below 10 µM against human glioblastoma U251 cells, suggesting strong anticancer potential .
- The presence of electron-donating groups like methoxy enhances the activity of similar compounds, indicating that the methoxy group in this compound may contribute positively to its anticancer efficacy.
Antimicrobial Activity
The thiazole moiety is also associated with antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains:
- Thiazole-integrated compounds have been reported to exhibit comparable antimicrobial activity to standard antibiotics such as norfloxacin .
- The compound's potential interaction with bacterial enzymes could inhibit bacterial growth, particularly against resistant strains like MRSA.
The mechanisms underlying the biological activity of this compound are likely multifaceted:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in cancer cell proliferation or bacterial metabolism.
- Apoptosis Induction : The compound might induce apoptosis in cancer cells through mitochondrial pathways, as seen with other thiazole derivatives .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insight into the potential effects of this compound:
- Antitumor Studies : In vitro assays showed that structurally related imidazole-thiazole compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values often less than 10 µM. This suggests that modifications in substituents can lead to enhanced activity .
- Antimicrobial Efficacy : A novel thiazole derivative demonstrated effective inhibition of bacterial growth in laboratory settings, highlighting the potential for developing new antibiotics based on this scaffold .
- SAR Analysis : Research has consistently shown that substituents at specific positions on the phenyl rings significantly affect biological activity. For instance, methyl and methoxy groups at para positions have been linked to increased potency against cancer cells .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
